molecular formula C13H11ClN4O3S B5482706 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5482706
M. Wt: 338.77 g/mol
InChI Key: MVZHZLHJMNYXAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, carbodiimide condensation, or reactions with chloroacetamides and piperazine or thiadiazole derivatives. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide involves the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine, showcasing a method that could be analogous to the synthesis of our target compound (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds often features significant intermolecular interactions, such as hydrogen bonding and hypervalent interactions, contributing to their stability and reactivity. The crystal structure of similar compounds reveals that molecules form centrosymmetric dimers via N—H⋯N hydrogen bonds, a feature that might be present in our target compound's structure (Ismailova et al., 2014).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, contributing to their broad spectrum of biological activities. For example, related compounds have been synthesized and tested for their COX-2 inhibitor activity, indicating potential anti-inflammatory properties (Reddy et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of these compounds can be influenced by their molecular structure. The introduction of specific functional groups or substituents, as seen in related compounds, can enhance their aqueous solubility and pharmacokinetic profiles, which are critical for their potential therapeutic applications (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key to understanding the compound's potential as a pharmaceutical agent. Compounds within this category often show considerable cytotoxicity and potential anticancer activity due to their ability to interact with biological targets, such as enzymes or receptors involved in disease pathways (Kovalenko et al., 2012).

properties

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O3S/c1-7-16-17-13(22-7)15-11(19)5-18-9-4-8(14)2-3-10(9)21-6-12(18)20/h2-4H,5-6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZHZLHJMNYXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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